Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a pyrimidine ring via an amino linkage. The thiazole moiety is substituted with a methyl group at position 4 and an ester group at position 5, while the pyrimidine ring contains a 4-methyl substituent and a (2-methylphenyl)carbamoyl group at position 3. This structure is characteristic of bioactive molecules targeting kinases or enzymes, as seen in related analogs .
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H21N5O3S/c1-5-28-18(27)16-13(4)23-20(29-16)25-19-21-10-14(12(3)22-19)17(26)24-15-9-7-6-8-11(15)2/h6-10H,5H2,1-4H3,(H,24,26)(H,21,22,23,25) |
InChI Key |
XJBNIUAIBDAXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized by reacting a β-diketone with guanidine.
Coupling Reaction: The thiazole and pyrimidine rings are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyrimidine-thiazole hybrid scaffold and the (2-methylphenyl)carbamoyl group. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Impact: The (2-methylphenyl)carbamoyl group in the target compound enhances hydrophobic interactions compared to sulfonamide (Compound 2) or morpholine (Compound 6) substituents .
- Ester vs. Amide : The ethyl ester in the target compound may serve as a prodrug motif, unlike the hydrolytically stable amide in Dasatinib .
Physicochemical Properties
- Melting Points : Analogs with polar groups (e.g., sulfonamide in Compound 2) exhibit higher melting points (254–255°C) due to H-bonding, while ester derivatives (e.g., CAS 918793-30-3) likely have lower melting points .
- Solubility : The ethyl ester in the target compound may improve lipid solubility compared to carboxylic acid derivatives (e.g., intermediate [6] in ) .
Biological Activity
Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly its roles as an enzyme inhibitor and receptor modulator.
Structural Characteristics
The compound features a thiazole ring fused with a pyrimidine moiety, along with an ethyl ester functional group. Its molecular formula is , indicating the presence of multiple functional groups, including carbamoyl and methyl substituents. These structural elements contribute to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound involves several steps, which highlight the complexity of producing this compound. The synthesis typically begins with the formation of the thiazole and pyrimidine rings, followed by the introduction of the ethyl ester and other substituents. This multi-step process is essential for achieving the desired pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest that it inhibits specific enzymes critical to disease pathways, which could lead to therapeutic benefits in conditions such as cancer and inflammation. The compound's structural features may enhance its interaction with biological targets, facilitating these inhibitory effects .
Antitumor Activity
The compound has shown promise in anticancer research. Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity with IC50 values in the low micromolar range against tumor cells. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole and pyrimidine rings can enhance anticancer activity .
Comparative Analysis
To better understand the biological activity of Ethyl 4-methyl-2-{...}, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Exhibits antimicrobial activity |
| 5-Methylpyrimidine | Pyrimidine ring | Known for nucleic acid synthesis |
| N-(Phenylcarbamoyl)-thiazole | Carbamoyl group | Potential anticancer properties |
These comparisons highlight how Ethyl 4-methyl-2-{...} stands out due to its complex structure combining both thiazole and pyrimidine functionalities along with an ethyl ester group, potentially enhancing its solubility and bioavailability compared to simpler analogs.
Case Studies
Recent studies have focused on the anticancer properties of thiazole derivatives similar to Ethyl 4-methyl-2-{...}. For example:
- Study on Cytotoxicity : A study found that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic Insights : Another research effort revealed that certain thiazole derivatives interact with proteins involved in apoptosis pathways, suggesting a mechanism through which these compounds exert their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
